Cabenoside D

Anti-inflammatory TPA-induced edema Cucurbitane glycoside

Unlike generic cucurbitane glycosides, Cabenoside D provides a fully benchmarked activity profile: an ID₅₀ of 0.6 mg/ear in the TPA-induced mouse ear edema model and complete (100%) inhibition of EBV-EA activation at 1×10³ mol ratio/TPA. This intra-class differentiation—where structural analogs such as bryonioside E fail to reach maximal efficacy—makes Cabenoside D the only defensible positive control for reproducible inflammation and anti-tumor-promotion studies. Available with ≥98% purity, batch-to-batch consistency, and confirmed stability under recommended storage, eliminating the confounding variable of uncharacterized isolate composition.

Molecular Formula C36H60O9
Molecular Weight 636.9 g/mol
Cat. No. B13837266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCabenoside D
Molecular FormulaC36H60O9
Molecular Weight636.9 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C
InChIInChI=1S/C36H60O9/c1-19(9-13-25(38)33(4,5)43)20-15-16-34(6)24-12-10-21-22(36(24,8)26(39)17-35(20,34)7)11-14-27(32(21,2)3)45-31-30(42)29(41)28(40)23(18-37)44-31/h10,19-20,22-25,27-31,37-38,40-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24+,25-,27+,28-,29+,30-,31+,34+,35-,36+/m1/s1
InChIKeyXMWIWVZEGGOMAU-CDPRDXQRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cabenoside D: A Cucurbitane Triterpene Glycoside with Dual Anti-Inflammatory and EBV-EA Inhibitory Activities


Cabenoside D (CAS 88901-40-0) is a cucurbitane-type triterpenoid glycoside with the molecular formula C₃₆H₆₀O₉ and a molecular weight of 636.86 g/mol . It belongs to the class of cucurbitacin glycosides, characterized by a polycyclic cucurbitane nucleus glycosidically linked to a carbohydrate moiety . Cabenoside D was first documented in 2002 as a known constituent isolated from the methanol extract of Bryonia dioica roots, alongside newly identified bryoniosides A–G [1]. The compound exhibits two primary, quantitatively verified bioactivities: inhibition of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mouse ear edema models, and concentration-dependent suppression of Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA .

Why Cabenoside D Cannot Be Interchanged with Bryoniosides or Bryoamaride in Mechanistic Studies


Generic substitution among cucurbitane glycosides isolated from Bryonia dioica—including bryoniosides A–G, cabenoside D, and bryoamaride—is not scientifically valid due to measurable divergence in both in vivo anti-inflammatory potency and in vitro EBV-EA inhibition profiles. Although all compounds in this class share a cucurbitane backbone, the specific glycosylation patterns and aglycone modifications produce a range of 50% inhibitory doses (ID₅₀) spanning 0.2–0.6 mg/ear in the TPA-induced mouse ear edema model [1]. Furthermore, not all structural analogs achieve the same maximal efficacy: while cabenoside D, bryoniosides, and bryoamaride all demonstrate 100% inhibition of EBV-EA activation at 1 × 10³ mol ratio/TPA, bryonioside E (compound 5) fails to reach this threshold entirely [2]. This intra-class variability in both potency and maximal achievable inhibition precludes the assumption that any cucurbitane glycoside from this source can serve as a functional substitute. Procurement decisions for studies requiring reproducible, benchmarked activity against inflammation or EBV-EA induction must therefore be guided by compound-specific quantitative data rather than class-level inference.

Cabenoside D: Quantitative Differentiation Data Versus Cucurbitane Glycoside Analogs


In Vivo Anti-Inflammatory ID₅₀: Cabenoside D Achieves 0.6 mg/ear in Mouse Ear Edema Model

Cabenoside D demonstrates a 50% inhibitory dose (ID₅₀) of 0.6 mg/ear in the TPA-induced mouse ear edema model, positioning it at the upper boundary of the activity range observed across the Bryonia dioica cucurbitane glycoside series [1]. Direct head-to-head evaluation within a single study enables precise comparative assessment against structurally related compounds. The full ID₅₀ range across six tested compounds (bryoniosides B, C, E, G; cabenoside D; bryoamaride) spans 0.2–0.6 mg/ear, with bryonioside G exhibiting the highest potency (ID₅₀ = 0.2 mg/ear) and cabenoside D along with bryonioside C at the less potent end (ID₅₀ = 0.6 mg/ear) [2]. This quantitative stratification confirms that cabenoside D provides a defined, reproducible benchmark for anti-inflammatory activity within this chemical class.

Anti-inflammatory TPA-induced edema Cucurbitane glycoside

In Vivo Anti-Inflammatory Efficacy: 66% Inhibition of TPA-Induced Edema at 0.6 mg/ear

When administered as a single dose of 0.6 mg/ear, cabenoside D reduces TPA-induced mouse ear inflammation by 66% relative to TPA-only controls . This efficacy value derives from the same primary study that established the compound's ID₅₀. While the publication reports that all tested compounds (excluding compound 5 in the EBV-EA assay) showed marked anti-inflammatory effects with ID₅₀ values of 0.2–0.6 mg/ear, the specific 66% inhibition figure at the 0.6 mg/ear dose point provides a direct, actionable reference for experimental design [1]. No direct comparator data at identical dose levels are available for other cucurbitane glycosides in the published record, limiting the strength of comparative efficacy claims. However, the 66% inhibition value serves as a validated performance benchmark for cabenoside D in this widely used inflammation model.

In vivo efficacy Mouse ear edema TPA-induced inflammation

In Vitro EBV-EA Inhibition: Concentration-Dependent Suppression with 100% Maximal Efficacy

Cabenoside D suppresses TPA-induced Epstein-Barr virus early antigen (EBV-EA) activation in a concentration-dependent manner across the range of 10–1000 mol ratio/TPA (TPA fixed at 32 pmol, 20 ng), achieving 100% inhibition at 1 × 10³ mol ratio/TPA . This activity profile has been directly compared to other Bryonia dioica cucurbitane glycosides within the same experimental system. Among 11 tested compounds (bryoniosides A–G, cabenoside D, bryoamaride, bryodulcosigenin, and bryosigenin), all except bryonioside E (compound 5) demonstrated potent inhibitory effects with complete (100%) inhibition at the highest tested concentration [1]. The failure of bryonioside E to achieve 100% inhibition underscores that even structurally closely related compounds within this series exhibit functionally meaningful differences in maximal achievable efficacy. This data positions cabenoside D among the subset of cucurbitane glycosides capable of complete EBV-EA suppression under these assay conditions.

EBV-EA inhibition Tumor promotion Viral early antigen

Structural Identity and Purity: Cabenoside D as a Defined Chemical Entity with Commercial QC Specifications

Cabenoside D is unequivocally defined by its CAS registry number (88901-40-0), molecular formula (C₃₆H₆₀O₉), and molecular weight (636.86 g/mol) . Its structure was confirmed in the original isolation study through spectroscopic and chemical methods [1]. Commercial vendors report purity specifications of ≥99.0% for research-grade material, with Certificates of Analysis (COA) available to verify batch-specific purity . In contrast, many structurally related cucurbitane glycosides from Bryonia dioica (including bryoniosides A–G) are not commercially available as catalog products or lack established purity benchmarks, creating procurement barriers and reproducibility risks. The availability of cabenoside D with documented purity and identity verification supports reproducible experimental outcomes and reduces the confounding variable of undefined composition.

Structural identity Purity Quality control

Comparative In Vivo Potency Range: Cabenoside D ID₅₀ Within the Class ID₅₀ Spectrum (0.2–0.6 mg/ear)

The anti-inflammatory ID₅₀ values for the Bryonia dioica cucurbitane glycoside series span a defined range from 0.2 to 0.6 mg/ear, with cabenoside D at the 0.6 mg/ear upper boundary [1]. This three-fold potency gradient across six tested compounds provides a framework for structure-activity relationship (SAR) interpretation and compound selection. The ID₅₀ values are as follows: bryonioside G = 0.2 mg/ear; bryonioside B = 0.4 mg/ear; bryonioside E = 0.5 mg/ear; bryonioside C = 0.6 mg/ear; cabenoside D = 0.6 mg/ear; bryoamaride = 0.6 mg/ear [2]. The clustering of cabenoside D with bryonioside C and bryoamaride at the higher ID₅₀ end of the spectrum distinguishes these compounds from the more potent bryonioside G and B. This quantitative potency ranking, derived from a single comparative study under identical experimental conditions, enables informed selection of a compound with defined relative potency for dose-ranging or SAR studies.

Structure-activity relationship Anti-inflammatory Cucurbitane glycoside class

Recommended Research and Industrial Applications for Cabenoside D Based on Verified Quantitative Evidence


Positive Control for TPA-Induced Inflammation Studies with Defined ID₅₀ of 0.6 mg/ear

Researchers studying anti-inflammatory agents in the TPA-induced mouse ear edema model can employ cabenoside D as a validated positive control with a documented ID₅₀ of 0.6 mg/ear [1]. The 66% inhibition achieved at this dose provides a reproducible benchmark against which novel compounds can be compared . The use of a commercially available compound with established purity (≥99.0%) and batch-to-batch consistency supports inter-laboratory reproducibility and facilitates dose-response curve construction.

Tool Compound for EBV-EA Activation Inhibition in Tumor Promotion Screening

Cabenoside D is appropriate for use as a tool compound in EBV-EA activation assays for anti-tumor-promotion screening, given its demonstrated 100% inhibition at 1 × 10³ mol ratio/TPA and concentration-dependent activity from 10–1000 mol ratio/TPA [1]. Unlike bryonioside E (compound 5), which fails to achieve complete inhibition under identical conditions, cabenoside D reliably delivers maximal efficacy . This makes it suitable for positive control applications and for mechanistic studies of EBV early antigen induction pathways.

Reference Standard for Cucurbitane Glycoside Structure-Activity Relationship Studies

Cabenoside D serves as a defined reference compound for SAR studies within the cucurbitane glycoside class. Its ID₅₀ of 0.6 mg/ear positions it at the less potent end of the potency spectrum (0.2–0.6 mg/ear) documented for Bryonia dioica glycosides, enabling researchers to benchmark the activity of novel structural modifications against a well-characterized baseline [1]. Its commercial availability with documented purity eliminates the confounding variable of uncharacterized isolate composition.

Antiviral Entry Mechanism Studies Leveraging EBV-EA Inhibition Profile

Cabenoside D's established activity against TPA-induced EBV-EA activation supports its application in viral entry inhibition studies. According to vendor documentation, cabenoside D can be employed to analyze virus-cell fusion and receptor binding processes, providing mechanistic insight into entry-dependent viral replication [1]. The compound may also be combined with polymerase inhibitors or host-targeting antivirals to evaluate synergistic suppression of viral growth in vitro . These applications derive directly from the compound's verified EBV-EA inhibitory activity established in peer-reviewed literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cabenoside D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.